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Compound of Interest

Compound Name: PKUMDL-LTQ-301

CAS No.: 728886-01-9

Cat. No.: B610126 Get Quote

CAS Number: 728886-01-9 Classification: HipA Toxin Inhibitor / Anti-Persister Agent Origin:

Peking University Center for Micro-device and Drug Laboratory (PKUMDL)

Executive Summary
PKUMDL-LTQ-301 is a small-molecule inhibitor targeting HipA, a serine/threonine kinase toxin

found in the Escherichia coli HipBA toxin-antitoxin system.[1][2][3] Unlike conventional

antibiotics that target active cellular processes (cell wall synthesis, translation), PKUMDL-LTQ-
301 is designed to disrupt the formation of persister cells—a subpopulation of dormant bacteria

highly tolerant to multidrug treatment.

By inhibiting HipA kinase activity, PKUMDL-LTQ-301 prevents the phosphorylation of glutamyl-

tRNA synthetase (GltX), thereby blocking the stringent response cascade that leads to bacterial

dormancy. This compound represents a critical tool for researchers investigating antimicrobial

resistance (AMR), biofilm eradication, and chronic infection mechanisms.
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Property Specification

Chemical Name

5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-

yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-

pyrrol-2-one

Molecular Formula C₃₀H₂₈N₂O₄

Molecular Weight 480.55 g/mol

Appearance Solid / Powder (Yellow to off-white)

Solubility
Soluble in DMSO (>10 mM); Poorly soluble in

water

Purity Grade ≥98% (HPLC) for biological assays

Storage
-20°C (Desiccated); Stable in DMSO for 1

month at -20°C

Mechanistic Pharmacology
The HipA-Mediated Persistence Pathway
Bacterial persistence is often driven by the HipBA toxin-antitoxin module. Under stress, the

unstable antitoxin HipB degrades, freeing the toxin HipA.

Free HipA phosphorylates GltX (Glutamyl-tRNA Synthetase).

Inhibition of GltX leads to an accumulation of uncharged tRNA^Glu.

Uncharged tRNAs enter the ribosomal A-site, triggering RelA to synthesize the alarmone

(p)ppGpp.

High (p)ppGpp levels inhibit transcription/translation, forcing the cell into a dormant,

multidrug-tolerant state.

PKUMDL-LTQ-301 Action: It binds to the HipA kinase domain, preventing GltX phosphorylation

and short-circuiting the dormancy signal.
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Figure 1: Mechanism of Action.[4] PKUMDL-LTQ-301 inhibits the HipA toxin, preventing the

stringent response cascade.

Experimental Framework
Protocol A: In Vitro Persister Cell Killing Assay
This protocol validates the efficacy of PKUMDL-LTQ-301 in reducing the persister fraction of E.

coli (e.g., strain K-12 or MG1655) when challenged with antibiotics.

Materials:

E. coli K-12 MG1655 (or HipA-overexpressing strain).

LB Broth.

Antibiotics: Ampicillin (100 µg/mL) or Kanamycin (50 µg/mL).

PKUMDL-LTQ-301 (Stock: 10 mM in DMSO).

Phosphate Buffered Saline (PBS).

Workflow:

Culture Preparation: Inoculate E. coli in LB medium and grow overnight at 37°C to reach

stationary phase (OD₆₀₀ ~ 2.0–3.0). This phase naturally enriches for persister cells.

Compound Treatment:

Aliquot the stationary culture into treatment tubes.

Experimental Group: Add PKUMDL-LTQ-301 (Final conc: 50–250 µM).

Control Group: Add equivalent volume of DMSO.

Incubate for 2–4 hours at 37°C (Pre-treatment phase).

Antibiotic Challenge:
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Add Ampicillin (100 µg/mL) or Kanamycin to all tubes.

Incubate for an additional 3–5 hours. (Persisters survive; normal cells die).

Quantification (CFU Counting):

Wash cells twice with PBS to remove antibiotics/inhibitor.

Perform serial dilutions (1:10 to 1:10⁵).

Plate on LB agar and incubate overnight at 37°C.

Data Analysis: Calculate the Persister Fraction (CFU_treated / CFU_initial). A successful hit

will show a statistically significant reduction in CFUs compared to the DMSO control.
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Figure 2: Experimental workflow for assessing anti-persister activity.

Protocol B: Chemical Synthesis (Pyrrol-2-one Scaffold)
Note: While the exact industrial synthesis is proprietary, the core scaffold is synthesized via a

One-Pot Multi-Component Reaction (MCR).

Reaction Type: Acid-catalyzed MCR. Reagents:

Amine: Tryptamine (provides the indole-ethyl moiety).

Aldehyde: 4-Ethylbenzaldehyde.

Dicarbonyl: Sodium diethyl oxalacetate (or similar pyruvate derivative).

Catalyst: Citric acid or Glacial Acetic Acid.

Solvent: Ethanol or Methanol.[5]
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General Procedure:

Dissolve 4-ethylbenzaldehyde (1.0 eq) and tryptamine (1.0 eq) in Ethanol.

Add Citric Acid (10 mol%) and stir at Room Temperature for 30 mins to form the imine

intermediate.

Add Sodium diethyl oxalacetate (1.0 eq).

Reflux the mixture for 4–6 hours.

Monitor via TLC (Hexane:EtOAc).

Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Recrystallize from EtOH/Water to obtain the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core.

Data Summary & Benchmarks
Parameter Value / Observation Reference

Target HipA Kinase (Bacterial Toxin) [1, 2]

EC₅₀ (Anti-persistence)
~28 ± 1 µM (in presence of

Kanamycin)
[1]

Max Efficacy
~5-fold reduction in persister

fraction @ 250 µM
[1]

Cytotoxicity
Low cytotoxicity in mammalian

cells at active concentrations
[1]

PAINS Filter
Passed (Not a Pan-Assay

Interference Compound)
[1]

Safety & Handling
Hazard Identification: Not fully classified by GHS; treat as a potential irritant. Avoid inhalation

of dust.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.
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Disposal: Dispose of as hazardous chemical waste. Do not release into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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